LogP and H-Bond Donor Differences Predict Reactivity
Predicted lipophilicity (XLogP3) and hydrogen‑bond donor count distinguish 1-benzyl-4-(dimethylamino)piperidine-4-carbonitrile from the closest analog, 1-benzyl-4-(methylamino)piperidine-4-carbonitrile (CAS 953‑79‑7). The target compound has an XLogP3 of 1.9 and zero H‑bond donors, whereas the methylamino analog has an XLogP3 of ~1.4 and one H‑bond donor [1][2]. The higher lipophilicity and absence of H‑bond donation can affect solubility, membrane permeability, and extractability during synthetic work‑up, which are critical parameters for multi‑step syntheses.
| Evidence Dimension | Predicted lipophilicity (XLogP3) and H‑bond donor count |
|---|---|
| Target Compound Data | XLogP3 = 1.9; H‑bond donors = 0 |
| Comparator Or Baseline | 1-Benzyl-4-(methylamino)piperidine-4-carbonitrile: XLogP3 ≈ 1.4; H‑bond donors = 1 |
| Quantified Difference | ΔXLogP3 ≈ 0.5; ΔH‑bond donors = 1 |
| Conditions | In silico prediction (PubChem 2025 release) using XLogP3 algorithm |
Why This Matters
These physicochemical differences can translate to divergent behavior in liquid‑liquid extractions, chromatographic purification, and in vitro assays, making the compounds non‑interchangeable.
- [1] PubChem. (2025). Compound Summary for CID 16453915. XLogP3 = 1.9; H‑bond donor count = 0. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/16453915 View Source
- [2] PubChem. (2025). Compound Summary for CID 70378 (1-benzyl-4-(methylamino)piperidine-4-carbonitrile). XLogP3 ≈ 1.4; H‑bond donor count = 1. Available at https://pubchem.ncbi.nlm.nih.gov/compound/70378 View Source
